molecular formula C17H18S B14623319 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene CAS No. 59321-16-3

1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene

Cat. No.: B14623319
CAS No.: 59321-16-3
M. Wt: 254.4 g/mol
InChI Key: QYOKKULWGNLWME-UHFFFAOYSA-N
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Description

1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a 3-methylbut-3-en-1-yl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, 3-methylbut-3-en-1-yl bromide, and phenylsulfanyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.

    Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is often employed to facilitate the electrophilic aromatic substitution reaction.

    Procedure: The benzene is first treated with 3-methylbut-3-en-1-yl bromide in the presence of the catalyst to form the intermediate product. This intermediate is then reacted with phenylsulfanyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the phenylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, replacing it with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: Similar structure but with a phenylthio group instead of phenylsulfanyl.

    1-(3-Methylbut-3-en-1-yl)-2-(phenylseleno)benzene: Contains a phenylseleno group, offering different reactivity and properties.

Uniqueness

1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the 3-methylbut-3-en-1-yl and phenylsulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

59321-16-3

Molecular Formula

C17H18S

Molecular Weight

254.4 g/mol

IUPAC Name

1-(3-methylbut-3-enyl)-2-phenylsulfanylbenzene

InChI

InChI=1S/C17H18S/c1-14(2)12-13-15-8-6-7-11-17(15)18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3

InChI Key

QYOKKULWGNLWME-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

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